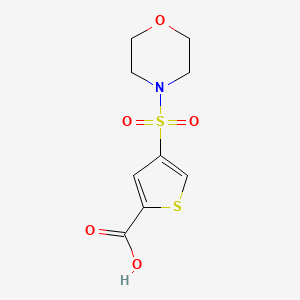

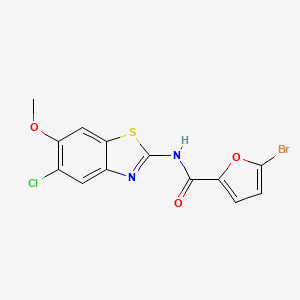

![molecular formula C17H18FNO2S B4857005 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B4857005.png)

2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

Overview

Description

2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine, commonly known as "F-MDPV," is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. F-MDPV is a potent stimulant that has been reported to induce euphoria, increased energy, and heightened alertness.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine is used in the synthesis of diverse heterocyclic compounds. These include 2,5-disubstituted pyrroles and pyrrolidines, achieved through intramolecular cyclization processes (Benetti et al., 2002).

- Structural Basis for Drug Discovery : This compound has been utilized in the discovery of selective, orally active RORγt inverse agonists. Key structural elements like a polar set of amides and perfluoroisopropyl groups are identified as critical for achieving high selectivity (Duan et al., 2019).

Applications in Polymer Science

- Fluorinated Polyamides Synthesis : The compound is involved in creating novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers display high thermal stability and are useful for various industrial applications (Liu et al., 2013).

Antimicrobial Properties

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity. The compounds were synthesized and screened for their Minimum Inhibitory Concentration (MIC) values against various microorganisms (Zareef et al., 2008).

Applications in Organic Chemistry

- Vinylogous Sulfonamides Synthesis : Used in the creation of beta-sulfonyl enamines, which are precursors for sulfone-substituted indolizines, useful in alkaloid synthesis (Michael et al., 2004).

Biomedical Research

- Serotonin Receptor Neuroimaging : Analogues of this compound have been synthesized and studied for neuroimaging serotonin 5-HT7 receptors. These studies aim to develop effective radiotracers for PET neuroimaging in mood disorder research (Lemoine et al., 2011).

Other Applications

- Sulfonyl Fluorides Synthesis : Demonstrated use in the synthesis of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. This showcases its versatility in the production of a wide range of chemical compounds (Tucker et al., 2015).

properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHFYNGSSBGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-tosylpyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

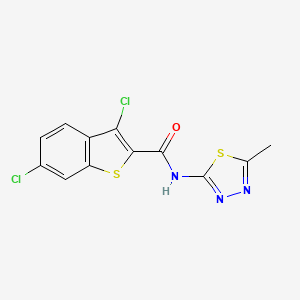

![2-{[(4-fluorophenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4856930.png)

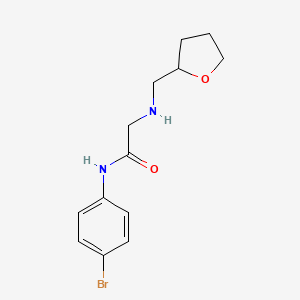

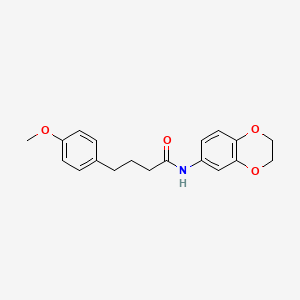

![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane](/img/structure/B4856935.png)

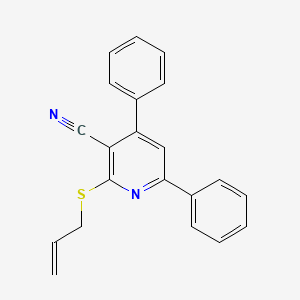

![2-(1-ethyl-1H-pyrazol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4856967.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856970.png)

![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4856989.png)

![N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4856994.png)

![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)